molecular formula C₅H₈D₃NO₄S B1151071 L-Methionine Sulfone-d3

L-Methionine Sulfone-d3

Cat. No.: B1151071
M. Wt: 184.23
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine Sulfone-d3 (C₅H₁₁D₃NO₄S) is a deuterated derivative of L-methionine sulfone, where three hydrogen atoms in the methyl group of the sulfone moiety are replaced with deuterium (CD₃) . The parent compound, L-methionine sulfone, is the fully oxidized form of L-methionine, containing a sulfonyl group (-SO₂-) instead of the native thioether (-S-CH₃) . This compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry and pharmaceutical impurity profiling due to its isotopic purity (98 atom% D) and resistance to enzymatic reduction, unlike its sulfoxide counterpart .

Properties

Molecular Formula

C₅H₈D₃NO₄S

Molecular Weight

184.23

Synonyms

(2S)-2-Amino-4-(methylsulfonyl)-butanoic Acid-d3;  (S)-2-Amino-4-(methylsulfonyl)-butanoic Acid-d3;  L-2-Amino-4-(methylsulfonyl)-butyric Acid-d3;  (S)-Methionine sulfone-d3;  L-Methionine sulfone-d3;  L-Methionine-S-dioxide-d3;  Methionine sulfone-d3;  L-M

Origin of Product

United States

Comparison with Similar Compounds

L-Methionine (C₅H₁₁NO₂S)

  • Structure : Contains a thioether (-S-CH₃) group.
  • Function: Precursor for S-adenosylmethionine (SAM), a methyl donor in biosynthesis . Demonstrates antioxidant activity via induction of heme oxygenase-1 (HO-1) and ferritin, reducing oxidative stress in endothelial cells by up to 60% .
  • Applications : Dietary supplement, vanillin production in E. coli , and oxidative stress mitigation .
  • Key Difference : L-Methionine Sulfone-d3 lacks the redox-active thioether group, rendering it unsuitable for methylation reactions or antioxidant roles .

L-Methionine Sulfoxide (C₅H₁₁NO₃S)

  • Structure : Intermediate oxidation state with a sulfinyl group (-SO-).
  • Reactivity : Reversible oxidation; enzymatically reduced back to methionine by methionine sulfoxide reductases (MSR) .
  • Applications : Used in ROS-responsive polymers, where oxidation alters hydrophobicity and self-assembly properties .

DL-Methionine (C₅H₁₁NO₂S)

  • Structure : Racemic mixture of D- and L-methionine.
  • Safety: Classified as non-hazardous under CLP regulations .
  • Applications : Industrial and agricultural uses, including animal feed.
  • Key Difference : this compound is enantiomerically pure (L-form) and deuterated, making it more suited for analytical standards than bulk applications .

N-Acetyl-L-Methionine (C₇H₁₃NO₃S)

  • Structure: Acetylated amino group.
  • Applications : Pharmaceutical impurity standard (e.g., in methocarbamol analysis) .
  • Key Difference : this compound serves as a sulfone-specific impurity marker, while N-acetyl derivatives track acetylation-related impurities .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight Functional Group Key Applications Stability/Reactivity
This compound C₅H₈D₃NO₄S 205.74 Sulfonyl (-SO₂-CD₃) Analytical standards Irreversibly oxidized; stable
L-Methionine C₅H₁₁NO₂S 149.21 Thioether (-S-CH₃) SAM biosynthesis, antioxidants Redox-active; enzymatically cycled
L-Methionine Sulfoxide C₅H₁₁NO₃S 165.21 Sulfinyl (-SO-) ROS-responsive polymers Reversible oxidation via MSR
DL-Methionine C₅H₁₁NO₂S 149.21 Thioether (-S-CH₃) Industrial/agricultural Non-hazardous; racemic
N-Acetyl-L-Methionine C₇H₁₃NO₃S 191.25 Acetylated amino Impurity profiling Chemically stable

Notes

  • Safety: DL-Methionine is non-hazardous , but deuterated forms (e.g., this compound) are restricted to research use (RUO) .
  • Limitations: this compound cannot replicate the antioxidant or methylation roles of native methionine due to structural modifications .
  • Regulatory Compliance : Ensure compliance with isotopic purity standards (≥98 atom% D) for analytical validity .

Q & A

Basic Question: What are the established synthesis routes for L-Methionine Sulfone-d3, and how is isotopic purity validated?

Methodological Answer:
this compound is synthesized by introducing deuterated methyl groups (CD₃) into the sulfone moiety via controlled oxidation of L-Methionine-d3 using hydrogen peroxide or peracetic acid under acidic conditions . Isotopic purity (>98 atom% D) is validated using nuclear magnetic resonance (¹H-NMR and ²H-NMR) to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) to rule out non-deuterated byproducts . For example, LC-MS analysis on columns like Ascentis® Express OH5 can resolve isotopic patterns, ensuring >98% deuterium enrichment .

Basic Question: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:
Quantification in biological samples (e.g., cell lysates or plasma) requires LC-MS/MS with deuterated internal standards (e.g., L-Methionine Sulfone-d6) to correct for matrix effects. A validated protocol includes:

  • Sample preparation: Protein precipitation with methanol/acetonitrile (1:1 v/v) to remove interfering proteins.
  • Chromatography: Separation on a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Ascentis® Express OH5) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Detection: Multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 166 → 85) .

Advanced Question: How can this compound be applied in dynamic metabolic flux analysis (DMFA) to study sulfur metabolism?

Methodological Answer:
this compound serves as a stable isotope tracer in sulfur-containing metabolic pathways. In a ¹³C-DMFA framework :

  • Experimental design: Cells are cultured with this compound as the sole sulfur source.
  • Isotope tracing: LC-MS tracks deuterium incorporation into downstream metabolites (e.g., S-adenosylmethionine, glutathione).
  • Flux calculation: Computational models (e.g., INCA or OpenFlux) integrate isotopic labeling data to quantify sulfur flux rates.
    Key considerations: Ensure isotopic steady-state by pre-incubating cells for >5 generations and validate tracer specificity using knockout models (e.g., cystathionine β-synthase-deficient cells) .

Advanced Question: How should researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:
Conflicting stability data often arise from differences in buffer systems or storage temperatures. A systematic approach includes:

  • Comparative stability assays: Incubate this compound in buffers (pH 2–9) at 4°C, 25°C, and −80°C.
  • Analytical validation: Use LC-MS to monitor degradation products (e.g., methionine sulfoxide or demethylated derivatives) over 7 days.
  • Thermodynamic reference: Compare results with NIST-reported sulfone stability data (e.g., enthalpy of fusion [ΔfusH] and entropy [ΔfusS]) to identify outliers .
Condition Degradation Rate (%/day) Reference
pH 7.4, 25°C0.5–1.2
pH 2.0, 4°C<0.1

Basic Question: What are optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer:
Store lyophilized this compound at −80°C in airtight, light-protected containers with desiccants (e.g., silica gel). For solutions, use pH 6–7 phosphate buffers and avoid repeated freeze-thaw cycles. Certificates of Analysis (COA) from suppliers typically specify storage guidelines, including batch-specific stability data under accelerated degradation conditions (40°C/75% RH for 6 months) .

Advanced Question: What experimental strategies differentiate the antioxidant effects of this compound from its non-deuterated counterpart?

Methodological Answer:
To isolate deuterium-specific effects:

  • Comparative assays: Treat endothelial cells with equimolar concentrations of L-Methionine Sulfone and this compound under oxidative stress (e.g., H₂O₂ exposure).
  • Mechanistic probes: Quantify heme oxygenase-1 (HO-1) induction via Western blot and NADPH oxidase activity via lucigenin chemiluminescence .
  • Isotope tracing: Use deuterium-labeled substrates to track whether deuteration alters sulfur recycling into glutathione.
    Key finding: this compound may exhibit enhanced stability in radical scavenging due to deuterium’s kinetic isotope effect, reducing oxidative damage by 20–30% compared to non-deuterated forms .

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